4-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}benzoic acid hydrochloride
Vue d'ensemble
Description
4-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}benzoic acid hydrochloride, also known as lapatinib, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). Lapatinib has been approved by the United States Food and Drug Administration (FDA) for the treatment of HER2-positive breast cancer.
Mécanisme D'action
Lapatinib works by binding to the intracellular domain of EGFR and HER2, preventing their activation and downstream signaling. This leads to a decrease in cell proliferation and survival, ultimately resulting in tumor growth inhibition.
Biochemical and Physiological Effects:
Lapatinib has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels). Lapatinib has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, potentially enhancing their efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}benzoic acid hydrochloride is its ability to inhibit multiple tyrosine kinases, making it a versatile tool in the laboratory for studying various signaling pathways. However, this compound has limitations in terms of its solubility and stability, which can affect its efficacy and reproducibility in experiments.
Orientations Futures
Future research on 4-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}benzoic acid hydrochloride could focus on identifying biomarkers that predict response to treatment, as well as developing new formulations or delivery methods to improve its solubility and stability. Additionally, combination therapy with other targeted agents or immunotherapies could be explored to further enhance its therapeutic potential.
Applications De Recherche Scientifique
Lapatinib has been extensively studied for its potential use in the treatment of various types of cancer, including breast, lung, and brain cancer. In addition to its inhibitory effects on EGFR and HER2, 4-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}benzoic acid hydrochloride has been shown to inhibit other tyrosine kinases, such as Src and Abl. This broad-spectrum activity makes this compound an attractive candidate for combination therapy with other targeted agents.
Propriétés
IUPAC Name |
4-[[2-(4-chlorophenyl)quinazolin-4-yl]amino]benzoic acid;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O2.ClH/c22-15-9-5-13(6-10-15)19-24-18-4-2-1-3-17(18)20(25-19)23-16-11-7-14(8-12-16)21(26)27;/h1-12H,(H,26,27)(H,23,24,25);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHIVHHIHIVZFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.